molecular formula C14H18N4O B13379649 Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone

Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone

Cat. No.: B13379649
M. Wt: 258.32 g/mol
InChI Key: USBGULJSJGEEOA-UHFFFAOYSA-N
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Description

5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an azepane ring, a benzotriazole moiety, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with azepane-1-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole depend on the specific reaction and reagents used

Scientific Research Applications

5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The azepane ring and benzotriazole moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-azepanylcarbonyl)-1,2,4-oxadiazol-3-yl methyl sulfanyl acetic acid
  • 5-(1-azepanylcarbonyl)-2-thienyl-N-methylmethanamine
  • 5-(1-azepanylcarbonyl)-3-thienyl-N-methylmethanamine

Uniqueness

Compared to similar compounds, 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. The combination of the azepane ring and benzotriazole structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone is a compound that integrates the azepane ring and the benzotriazole moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H16N4OC_{14}H_{16}N_{4}O, with a molecular weight of approximately 256.31 g/mol. The structure features an azepane ring, which contributes to its biological interactions, and a benzotriazole group known for its bioactivity.

Biological Activity Overview

Benzotriazoles, including derivatives like this compound, exhibit a range of biological activities:

Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain benzotriazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antiviral Activity
Benzotriazoles have been investigated for their antiviral properties, particularly against viruses such as Hepatitis C. Derivatives have been synthesized and tested for their ability to inhibit viral helicase activity. The results indicated that specific modifications to the benzotriazole structure could enhance antiviral efficacy .

Anticancer Potential
Emerging studies suggest that benzotriazole-based compounds may also possess anticancer properties. Research has highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and viral replication.
  • Cell Membrane Disruption : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death in pathogens.
  • Apoptosis Induction : By modulating key signaling pathways, it can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

StudyFindings
Jamkhandi et al. (2014)Demonstrated antibacterial activity against various strains with significant zones of inhibition .
Synthesis Studies (2005)Reported enhanced antiviral activity against HCV with specific N-substituted benzotriazole derivatives .
Anticancer ResearchHighlighted apoptosis induction in cancer cell lines through modulation of survival pathways .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

azepan-1-yl-(1-methylbenzotriazol-5-yl)methanone

InChI

InChI=1S/C14H18N4O/c1-17-13-7-6-11(10-12(13)15-16-17)14(19)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3

InChI Key

USBGULJSJGEEOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCCCCC3)N=N1

Origin of Product

United States

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